N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole core, followed by the introduction of the benzyl and chloro substituents. The difluoromethoxyphenyl group is then added through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrazole ring .
Scientific Research Applications
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide
- N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chlorobenzamide
Uniqueness
The uniqueness of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H16ClF2N5O2 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16ClF2N5O2/c22-16-12-29(11-13-4-2-1-3-5-13)28-19(16)25-20(30)18-10-17(26-27-18)14-6-8-15(9-7-14)31-21(23)24/h1-10,12,21H,11H2,(H,26,27)(H,25,28,30) |
InChI Key |
OPEWXNJLCJEIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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